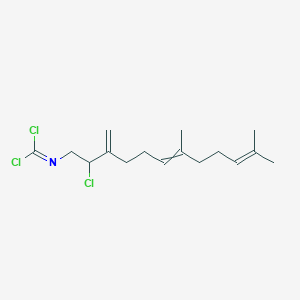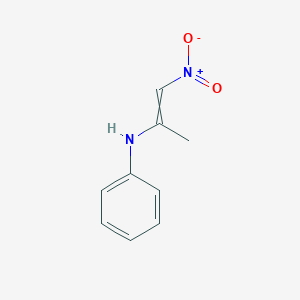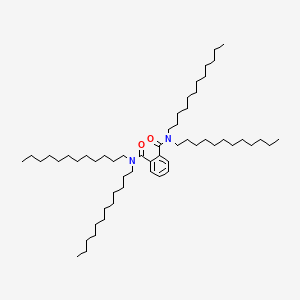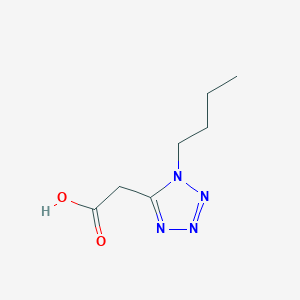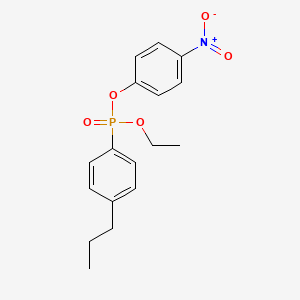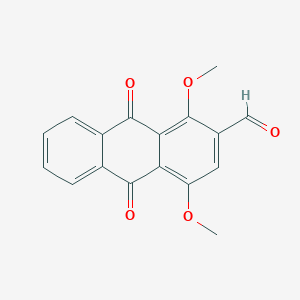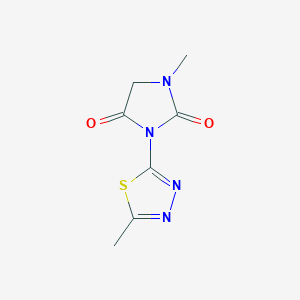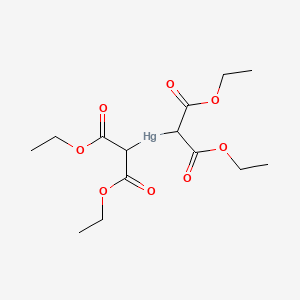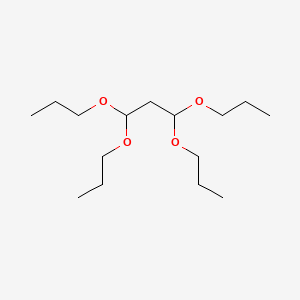
1,1,3,3-Tetrapropoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrapropoxypropane is an organic compound with the molecular formula C13H28O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
1,1,3,3-Tetrapropoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of malondialdehyde with propanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,3,3-Tetrapropoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,1,3,3-Tetrapropoxypropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and intermediates.
Biology: It is utilized in biochemical assays and studies involving lipid peroxidation and oxidative stress.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrapropoxypropane involves its ability to act as a reactive intermediate in various chemical reactions. It can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrapropoxypropane can be compared with other similar compounds such as 1,1,3,3-Tetramethoxypropane and 1,1,3,3-Tetraethoxypropane. These compounds share similar structural features but differ in their alkoxy groups (methoxy, ethoxy, propoxy). The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain chemical reactions and industrial applications.
Similar compounds include:
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
These compounds can be used interchangeably in some reactions, but their reactivity and stability may vary depending on the specific conditions and desired outcomes.
Propriétés
Numéro CAS |
65099-93-6 |
|---|---|
Formule moléculaire |
C15H32O4 |
Poids moléculaire |
276.41 g/mol |
Nom IUPAC |
1,1,3,3-tetrapropoxypropane |
InChI |
InChI=1S/C15H32O4/c1-5-9-16-14(17-10-6-2)13-15(18-11-7-3)19-12-8-4/h14-15H,5-13H2,1-4H3 |
Clé InChI |
IPDPHCKDDOKUIL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(CC(OCCC)OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



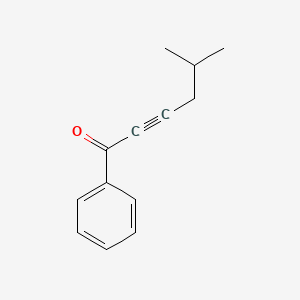
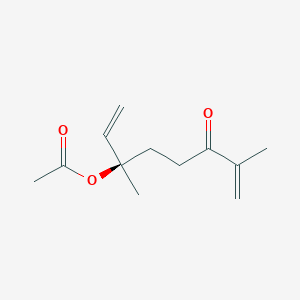
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
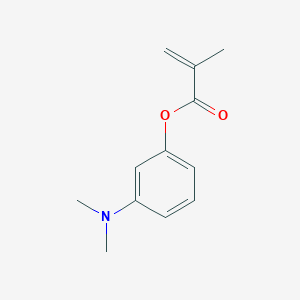
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
